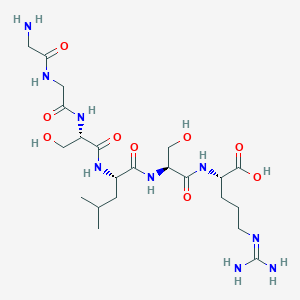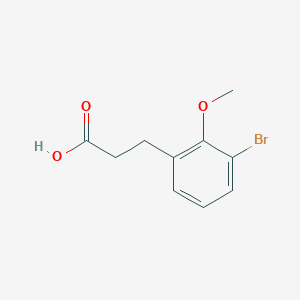![molecular formula C15H21N5O9S2 B12330944 4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B12330944.png)
4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core with multiple functional groups, including methanesulfonamide, diazinane, and carbamoylsulfamoyl moieties. These functional groups contribute to the compound’s unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid typically involves multi-step organic reactions. The process may start with the preparation of the benzoic acid derivative, followed by the introduction of the methanesulfonamide group through sulfonation reactions. The diazinane ring can be synthesized via cyclization reactions, and the final steps involve the coupling of the carbamoylsulfamoyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Methanesulfonamidomethyl)benzoic acid: Shares the methanesulfonamide and benzoic acid core but lacks the diazinane and carbamoylsulfamoyl groups.
2-[(4-Methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid: Contains the diazinane and carbamoylsulfamoyl groups but lacks the methanesulfonamide moiety.
Uniqueness
4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C15H21N5O9S2 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC名 |
4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid |
InChI |
InChI=1S/C15H21N5O9S2/c1-29-12-6-11(21)17-14(18-12)19-15(24)20-31(27,28)10-5-8(7-16-30(2,25)26)3-4-9(10)13(22)23/h3-5,12,14,16,18H,6-7H2,1-2H3,(H,17,21)(H,22,23)(H2,19,20,24) |
InChIキー |
NLLZXNZZQGCGOO-UHFFFAOYSA-N |
正規SMILES |
COC1CC(=O)NC(N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)CNS(=O)(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


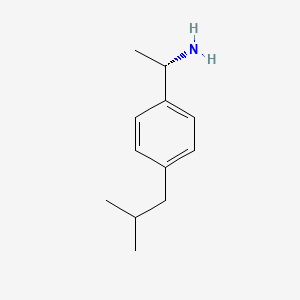
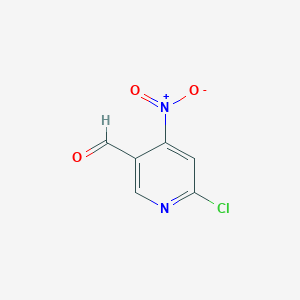
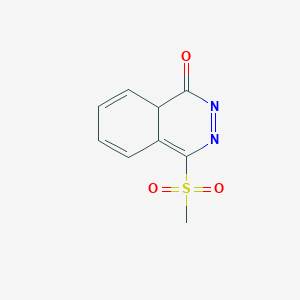

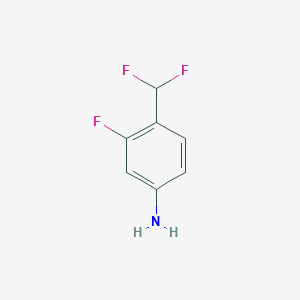
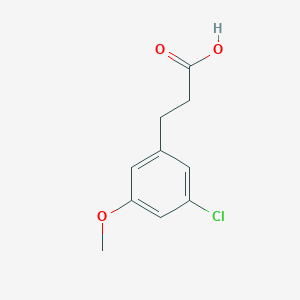

![rel-(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride](/img/structure/B12330906.png)
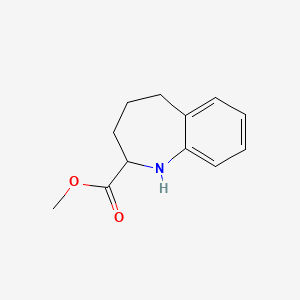

![1-(Benzenesulfonyl)-6-iodopyrrolo[2,3-b]pyridine](/img/structure/B12330925.png)

